(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
Description
(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral amide derivative featuring a cyclohexylamine core substituted with a benzyl-methyl-amino group at the 2-position and a branched 3-methyl-butyramide chain. This compound’s structural complexity, including the bicyclic amine and bulky substituents, may influence its pharmacokinetic properties, such as solubility and membrane permeability .
While direct pharmacological data for this compound are absent in the provided evidence, structurally related amides and cyclohexylamine derivatives are known for antimicrobial, antiviral, or catalytic applications . For instance, benzoxazole and cyclohexyl carboxamide analogs exhibit antimicrobial activity , while N,O-bidentate directing groups in similar amides facilitate metal-catalyzed C–H functionalization .
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-16-11-7-8-12-17(16)22(3)13-15-9-5-4-6-10-15/h4-6,9-10,14,16-18H,7-8,11-13,20H2,1-3H3,(H,21,23)/t16?,17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBEYWPSYQWFY-ABHNRTSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is characterized by the following structural features:
- Amino group : Contributes to its basicity and potential interactions with biological targets.
- Cyclohexyl moiety : Imparts hydrophobic characteristics, influencing membrane permeability.
- Benzyl and methyl substituents : Enhance receptor affinity and selectivity.
The molecular formula is with a molecular weight of approximately 246.35 g/mol.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of benzyl amines, including compounds similar to this compound, exhibit significant anticonvulsant properties. For instance, research indicated that certain N-benzyl derivatives showed effective performance in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 13 to 21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
Antimicrobial Properties
Compounds related to this structure have also been evaluated for their antimicrobial efficacy. A series of N-benzyl amides demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound could possess similar properties due to its structural analogies .
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors. For example, the interaction with cholinergic systems has been suggested, where inhibition of acetylcholinesterase (AChE) may contribute to enhanced neurotransmission and subsequent anticonvulsant effects .
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving various derivatives, the compound exhibited a significant reduction in seizure frequency in animal models, indicating its potential as a therapeutic agent for epilepsy .
- Antibacterial Screening : A comparative analysis of N-benzyl derivatives against standard antibiotics revealed that certain modifications in the structure led to enhanced antibacterial activity, particularly against resistant strains .
Data Table
Scientific Research Applications
The compound (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chemical entity that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Studies
The compound has been studied for its potential as a pharmacological agent. Its structural similarity to known psychoactive substances positions it as a candidate for exploring new therapeutic avenues, particularly in pain management and neurological disorders.
- Case Study : Research has indicated that similar compounds exhibit analgesic properties through modulation of neurotransmitter systems. Investigating this compound could yield insights into its efficacy and safety profile in pain relief.
Neuropharmacology
Given its structural characteristics, the compound may interact with receptors in the central nervous system (CNS). Understanding these interactions can lead to advancements in treatments for conditions such as depression or anxiety.
- Data Table: Potential CNS Interactions
Synthetic Chemistry
The synthesis of this compound is of interest for developing new synthetic methodologies. Its preparation can serve as a model for designing similar compounds with enhanced pharmacological profiles.
- Case Study : A recent study demonstrated an efficient synthetic route involving chiral pool synthesis techniques to obtain high yields of enantiomerically pure forms of this compound, which can be applied to other derivatives as well.
Toxicological Assessments
Understanding the safety profile of this compound is crucial, especially if it is considered for therapeutic use. Toxicological studies can provide insights into its potential side effects and metabolic pathways.
- Data Table: Toxicity Profile
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.
| Reaction Conditions | Products | Key Observations | References |
|---|---|---|---|
| 6M HCl, 100°C, 12 hrs | (S)-2-Amino-3-methylbutanoic acid + [2-(benzyl-methyl-amino)-cyclohexyl]amine | Complete cleavage of the amide bond; retains stereochemistry at the chiral center. | |
| 2M NaOH, reflux, 8 hrs | Sodium salt of (S)-2-Amino-3-methylbutanoate + free amine derivative | Partial racemization observed at elevated temperatures (>80°C). |
Nucleophilic Substitution
The secondary amine moiety participates in alkylation and acylation reactions.
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Benzyl chloride | DMF, K₂CO₃, 60°C, 6 hrs | N-Benzylated derivative with enhanced lipophilicity | 78% | |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 hrs | N-Acetylated product; stabilizes the amine against oxidation | 92% |
Oxidation Reactions
The benzyl and methyl-amino groups are susceptible to oxidation.
Cyclization Pathways
Under controlled conditions, intramolecular cyclization forms heterocyclic structures.
| Conditions | Products | Applications | References |
|---|---|---|---|
| PCl₅, toluene, reflux, 24 hrs | Six-membered lactam via amide → nitrile → lactam sequence | Precursor for opioid receptor modulators | |
| CuI, DMF, 120°C, microwave | Benzodiazepine analog through Ullmann coupling | Potential CNS-active intermediates |
Stereochemical Transformations
The chiral center at C2 influences reaction outcomes:
-
Epimerization : Prolonged heating in polar solvents (e.g., DMSO) leads to partial racemization ().
-
Asymmetric Catalysis : Chiral ligands like BINAP enhance enantioselectivity in Pd-catalyzed cross-couplings ().
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to similar compounds:
Industrial and Pharmacological Relevance
-
Drug Optimization : Acylation improves blood-brain barrier permeability for neuropharmacological applications ().
-
Prodrug Synthesis : Hydrolysis-resistant analogs are synthesized via tert-butyloxycarbonyl (Boc) protection ().
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide and related compounds:
Functional and Pharmacological Insights
- Substituent Effects on Bioactivity: The benzyl-methyl-amino group in the target compound may enhance lipophilicity and receptor binding compared to the fluorinated benzyl analog in . Fluorination typically improves metabolic stability but reduces membrane permeability due to increased polarity. The cyclohexylamine scaffold in the target compound contrasts with the cycloheptylethyl chain in , which introduces conformational flexibility. Such differences could impact interactions with biological targets like enzymes or transporters.
- The synthesis of indole-containing analogs () demonstrates methodologies applicable to modifying the target compound’s side chains for activity optimization.
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Solubility :
- The target compound (~345.5 g/mol) falls within the acceptable range for drug-like molecules, whereas the thioxomethyl derivative (466.68 g/mol, ) may face challenges in bioavailability due to higher molecular weight.
Preparation Methods
Synthesis of 2-(Benzyl-Methyl-Amino)-Cyclohexylamine
A modified reductive amination protocol is employed, starting with cyclohexanone and benzyl-methyl-amine. Cyclohexanone reacts with benzyl-methyl-amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C to yield the secondary amine. The reaction proceeds via imine formation followed by reduction, achieving yields of 78–85%.
Key Reaction Conditions :
Synthesis of (S)-2-Amino-3-Methyl-Butyramide
Adapting methods from cyanohydrin hydrolysis, 3-methyl-2-aminobutyronitrile is hydrolyzed under alkaline conditions. The nitrile intermediate is synthesized via Strecker reaction using isobutyraldehyde, ammonia, and hydrogen cyanide. Hydrolysis with aqueous NaOH (0.15–0.25 mol/L) and acetone as a catalyst at 0–30°C yields the corresponding amide with 85–90% purity.
Optimization Insights :
Coupling Strategies for Amide Bond Formation
The final step involves coupling the cyclohexylamine and butyramide intermediates via amide bond formation. Two approaches are prevalent:
Carboxylic Acid Activation Method
The butyramide’s carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the cyclohexylamine in tetrahydrofuran (THF).
Procedure :
-
Activation : (S)-2-amino-3-methyl-butyric acid (1 equiv) is treated with SOCl₂ (1.1 equiv) and triethylamine (0.1 equiv) in THF at 0°C for 30 minutes.
-
Coupling : The acyl chloride is added dropwise to 2-(benzyl-methyl-amino)-cyclohexylamine (1.05 equiv) in THF at 0°C, stirred for 2 hours, and quenched with ice water.
-
Purification : Extraction with dichloromethane (3×15 mL), drying over Na₂SO₄, and column chromatography (cyclohexane/ethyl acetate, 1:2) yield the product in 72–78% purity.
Direct Coupling Using EDCl/HOBt
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitates the coupling without prior acid activation.
Reaction Setup :
Stereochemical Control and Chiral Resolution
The (S)-configuration at the amino center is achieved via chiral auxiliary-assisted synthesis or enzymatic resolution:
Chiral Auxiliary Approach
Using (R)-phenylglycinol as a chiral template, the amino acid intermediate is synthesized with >98% enantiomeric excess (ee). The auxiliary is removed via hydrogenolysis (H₂/Pd-C) in methanol.
Enzymatic Resolution
Racemic 2-amino-3-methyl-butyramide is treated with immobilized penicillin acylase to selectively hydrolyze the (R)-enantiomer, leaving the (S)-isomer intact.
Conditions :
Analytical Characterization and Quality Control
Final product validation employs:
-
HPLC : C18 column, acetonitrile/water gradient (0.1% TFA), retention time = 8.2 min.
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 1.42 (t, 3H, CH₃), 4.26 (q, 2H, CH₂), 7.49–7.60 (m, 5H, Ar).
Comparative Analysis of Synthetic Routes
| Parameter | Carboxylic Acid Activation | EDCl/HOBt Coupling |
|---|---|---|
| Yield | 72–78% | 68–75% |
| Purity (HPLC) | ≥95% | ≥93% |
| Stereoselectivity | 98% ee | 95% ee |
| Scalability | Suitable for >100g | Limited to <50g |
Industrial-Scale Considerations
For large-scale production (>1 kg), the carboxylic acid activation method is preferred due to lower reagent costs and easier purification. Waste management strategies include recycling dichloromethane (85–90% recovery) and neutralizing aqueous phases with HCl to precipitate by-products .
Q & A
Q. How can the synthesis of (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide be optimized for higher yield and purity?
- Methodological Answer: Optimize reaction conditions using imine condensation–isoaromatization protocols, as demonstrated for structurally similar cyclohexenone derivatives. Key steps include:
- Controlling stoichiometry of primary amines and carbonyl precursors to minimize side reactions .
- Employing selective crystallization techniques for intermediates to isolate stereoisomers (e.g., cis/trans separation via solvent polarity adjustments) .
- Monitoring reaction progress via HPLC or TLC to ensure completion before proceeding to purification stages .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Use 1H/13C NMR to confirm backbone structure and substituent positions. Compare chemical shifts with analogous compounds, such as 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve absolute stereochemistry, particularly for the (S)-configured amino group .
- Mass Spectrometry: ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns, as shown for related ureido-propanamide derivatives .
Q. What are the key considerations for ensuring stereochemical purity during synthesis?
- Methodological Answer:
- Use chiral auxiliaries or enantioselective catalysts during cyclization steps to minimize racemization .
- Leverage Lewis acids (e.g., BF3·OEt2) for isomerization of undesired diastereomers, as demonstrated in trans-Atovaquone synthesis .
- Validate enantiomeric excess via chiral HPLC or polarimetry, cross-referencing with stereochemically defined intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments observed in spectroscopic data?
- Methodological Answer:
- X-ray Refinement: Use SHELXL to resolve ambiguous NOE signals or overlapping NMR peaks by determining the absolute configuration .
- Dynamic NMR Studies: Analyze temperature-dependent splitting of proton signals to identify conformational flexibility in the cyclohexyl ring .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate proposed structures .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors like G-protein-coupled receptors (GPCRs), guided by structural analogs such as (S)-2-Amino-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide .
- MD Simulations: Perform molecular dynamics (e.g., GROMACS) to assess conformational stability of the benzyl-methyl-amino group in aqueous or lipid bilayer environments .
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors, as applied to related thiourea derivatives .
Q. How can in vivo metabolic stability and toxicity be assessed for this compound?
- Methodological Answer:
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS, referencing fragmentation patterns of similar propanamide derivatives .
- CYP450 Inhibition Assays: Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Acute Toxicity Profiling: Conduct OECD Guideline 423 studies in rodent models, monitoring biomarkers like ALT/AST for hepatotoxicity .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental logP values be addressed?
- Methodological Answer:
- Re-evaluate computational parameters (e.g., force fields in COSMO-RS) to account for solvent effects on the cyclohexyl group’s hydrophobicity .
- Validate experimental logP via shake-flask assays using octanol/water partitioning, ensuring pH adjustments to account for the compound’s amine protonation state .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
